2-Thionitroso-1,3-thiazole

Description

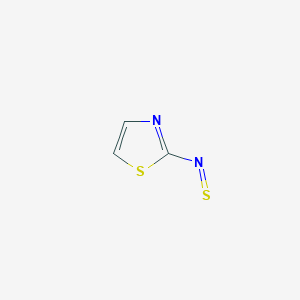

Structure

2D Structure

3D Structure

Properties

CAS No. |

157736-81-7 |

|---|---|

Molecular Formula |

C3H2N2S2 |

Molecular Weight |

130.2 g/mol |

IUPAC Name |

2-thionitroso-1,3-thiazole |

InChI |

InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |

InChI Key |

YXCIEHCYKFFKJU-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)N=S |

Canonical SMILES |

C1=CSC(=N1)N=S |

Synonyms |

Thiazole, 2-(thionitroso)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thionitroso 1,3 Thiazole and Analogous Structures

Historical Context of Thiazole (B1198619) Ring Synthesis

The 1,3-thiazole ring is a cornerstone heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. mdpi.comwikipedia.org Its synthesis has been a subject of extensive research for over a century, leading to the development of several robust and versatile methodologies.

Adaptations of Hantzsch Thiazole Synthesis for Substituted Thiazoles

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887. mdpi.comwho.int This reaction classically involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone or α-haloaldehyde) with a thioamide or a related thiourea (B124793) derivative. researchgate.netresearchgate.netst-andrews.ac.uk The versatility of the Hantzsch synthesis lies in its ability to produce a wide array of substituted thiazoles by simply varying the two primary reactants. researchgate.netlibretexts.org

The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. st-andrews.ac.uk Numerous adaptations have been developed to improve yields, broaden the substrate scope, and create more complex thiazole derivatives, including the use of microwave irradiation and reusable catalysts. nih.govresearchgate.net For instance, multicomponent, one-pot variations of the Hantzsch synthesis have been developed for the efficient production of highly substituted thiazoles. nih.govacs.org

| Hantzsch Synthesis Variation | Reactants | Key Features | Typical Products |

| Classic Hantzsch | α-Haloketone, Thioamide | Foundational method, versatile. researchgate.net | 2,4-Disubstituted thiazoles |

| Thiourea Modification | α-Haloketone, Thiourea | Provides access to 2-aminothiazoles. aquigenbio.com | 2-Amino-4-substituted thiazoles |

| Thiosemicarbazide Use | α-Halocarbonyl, Thiosemicarbazide | Leads to 2-hydrazinylthiazole (B183971) derivatives. researchgate.netat.ua | 2-Hydrazinyl-substituted thiazoles |

| One-Pot Multicomponent | Aldehyde, Thiourea, α-Bromoacetyl compound | Efficient, green synthesis approach. nih.govacs.org | Highly functionalized thiazoles |

Cook-Heilbron Synthesis and Related Condensation Reactions

The Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, provides a distinct route to 5-aminothiazole derivatives. atamanchemicals.com This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. researchgate.netatamanchemicals.commdpi.com The reaction is particularly useful for synthesizing 5-aminothiazoles, which were a relatively unknown class of compounds before this discovery. atamanchemicals.com

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). atamanchemicals.com This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, leading to a 5-imino-thiazolidine intermediate. atamanchemicals.com Tautomerization of this intermediate then yields the final aromatic 5-aminothiazole product. atamanchemicals.com While not as commonly employed as the Hantzsch synthesis, the Cook-Heilbron method remains a valuable tool for accessing a specific class of substituted thiazoles. researchgate.netatamanchemicals.com

Other Established Routes to 1,3-Thiazole Frameworks

Beyond the Hantzsch and Cook-Heilbron syntheses, several other methods have been established for constructing the thiazole ring.

Gabriel Thiazole Synthesis: This method involves the reaction of an acylamino-ketone with a sulfurizing agent, typically phosphorus pentasulfide, to produce 2,5-disubstituted thiazoles. mdpi.com

Tcherniac's Synthesis: This route provides 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones with acid. uq.edu.au

From N-Substituted α-Amino Acids: A more recent metal-free approach utilizes the reaction of N-substituted α-amino acids with thionyl chloride (SOCl₂). The thionyl chloride acts as both a carboxylic acid activator and the source of the sulfur atom for the thiazole ring. nih.gov

Condensation Reactions: Various condensation strategies exist, such as the reaction of active methylene (B1212753) isocyanides with methyl carbodithioates, which can produce 2-unsubstituted thiazoles—a class not easily accessible via Hantzsch or Cook-Heilbron methods. mdpi.com

These diverse methodologies underscore the chemical importance of the thiazole framework and provide a rich foundation upon which to consider the synthesis of more exotic derivatives.

Strategies for Introducing the Thionitroso Functionality at the C2 Position of the Thiazole Ring

The synthesis of the target molecule, 2-thionitroso-1,3-thiazole, is not described in the peer-reviewed scientific literature. The thionitroso group is known to be highly reactive and is often found as a transient species or as a ligand in metal complexes. mdpi.commdpi.com Therefore, the following sections discuss hypothetical synthetic strategies based on analogous reactions from C-nitroso chemistry and general principles of heterocyclic functionalization.

Direct Thionitrosation Approaches on 2-Substituted Thiazoles

Direct thionitrosation would involve converting a pre-formed thiazole with a suitable leaving group at the C2 position into the thionitroso derivative. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases to form an organometallic intermediate. wikipedia.org

A plausible, albeit undocumented, approach could involve the following steps:

Formation of a 2-Lithiothiazole Intermediate: Treatment of 1,3-thiazole with a strong organolithium base, such as n-butyllithium, would deprotonate the C2 position, which is the most acidic carbon in the ring, to generate 2-lithiothiazole.

Reaction with a Thionitrosating Agent: The resulting highly nucleophilic 2-lithiothiazole could then, in principle, be reacted with a "thionitrosating agent" capable of delivering an NS group. The synthesis of such agents is a challenge in itself. Potential reagents could be generated from precursors like trithiazyl trichloride (B1173362) ((NSCl)₃) or other nitrogen-sulfur compounds. mdpi.com

This approach is analogous to the synthesis of some C-nitroso compounds, where organometallic species are reacted with nitrosating agents like nitrosyl chloride. nih.gov However, the stability of the final product and the potential for side reactions, such as reaction at the thiazole nitrogen or sulfur atoms, would be significant hurdles to overcome.

Formation of the Thiazole Ring with Pre-formed Thionitroso Precursors

An alternative hypothetical strategy involves constructing the thiazole ring using a building block that already contains the C-thionitroso functionality. This would require the synthesis of a novel, and likely unstable, precursor.

Drawing an analogy from the Hantzsch synthesis, one could envision a reaction between an α-halocarbonyl and a hypothetical "thionitroso-thioamide" (H₂N-C(NS)=S). The synthesis of such a precursor is not known. If it could be formed, the subsequent cyclocondensation would theoretically proceed as follows:

S-Alkylation: The sulfur of the thioamide group would attack the α-halocarbonyl.

Cyclization and Dehydration: The nitrogen atom would then attack the carbonyl carbon, followed by dehydration to form the aromatic this compound.

This approach faces the immense challenge of preparing and handling the requisite thionitroso-containing precursor, which would be highly prone to decomposition or polymerization. Given the lack of precedent, this strategy remains purely speculative.

Multi-component Reaction Pathways for Concurrent Ring Formation and Thionitroso Installation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. mdpi.com For the synthesis of a this compound, a hypothetical MCR could be envisioned to construct the thiazole ring while simultaneously introducing the thionitroso functionality.

One potential, though currently unvalidated, approach could involve the reaction of a compound containing a reactive C-S-N fragment, an α-halocarbonyl compound, and a source of the thionitroso group. The challenge lies in identifying a stable and reactive precursor for the thionitroso moiety that is compatible with the conditions required for thiazole ring formation.

Table 1: Hypothetical Multi-component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Product |

| Thioamide | α-Haloketone/aldehyde | Thionitrosylating agent | Acid or Base | This compound |

This table represents a theoretical pathway and has not been experimentally verified.

Green Chemistry and Sustainable Synthesis Approaches for Thionitroso-1,3-thiazoles

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and energy consumption. ethernet.edu.etnih.gov The application of these principles to the synthesis of 2-thionitroso-1,3-thiazoles could offer significant advantages over traditional methods, should they be developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. anton-paar.comnih.gov In the context of thiazole synthesis, microwave-assisted protocols have been successfully employed for the Hantzsch thiazole synthesis and other related cyclizations. nih.gov While no specific reports on the microwave-assisted synthesis of this compound exist, this technique could potentially be applied to accelerate the hypothetical MCRs or other synthetic routes. The rapid and efficient heating provided by microwaves could be beneficial in overcoming activation energy barriers and promoting the formation of the target compound. youtube.com

Ultrasonic-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by inducing acoustic cavitation. nih.gov This phenomenon creates localized hot spots with high temperatures and pressures, facilitating bond formation and cleavage. researchgate.net Ultrasonic-mediated synthesis has been successfully applied to the preparation of various heterocyclic compounds, including thiazole derivatives. at.ua The use of ultrasound could be a viable green approach for the synthesis of this compound, potentially enabling reactions to proceed under milder conditions and in shorter timeframes.

Catalyst-Free and Environmentally Benign Protocols

Developing catalyst-free synthetic methods is a key goal of green chemistry, as it eliminates the need for often toxic and expensive catalysts and simplifies product purification. nih.govrsc.org Several catalyst-free methods for the synthesis of thiazole derivatives have been reported, often utilizing the inherent reactivity of the starting materials under specific conditions. mdpi.com A catalyst-free approach to this compound would be highly desirable, potentially involving the reaction of carefully designed precursors in a benign solvent system or even under solvent-free conditions. acs.org

Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of the target compound are critical steps in any synthetic procedure. Given the potential reactivity of the thionitroso group, purification methods would need to be carefully selected to avoid degradation of the product. Standard techniques such as column chromatography on silica (B1680970) gel or alumina (B75360) would likely be the primary methods for purification. The choice of eluent would be crucial to ensure good separation and stability of the compound.

Recrystallization from a suitable solvent system could be employed to obtain highly pure crystalline material. The selection of the solvent would depend on the solubility and stability of the this compound derivative.

Table 2: Potential Purification Techniques for this compound Derivatives

| Technique | Stationary Phase/Solvent | Key Considerations |

| Column Chromatography | Silica Gel, Alumina | Choice of eluent to balance polarity and compound stability. |

| Recrystallization | Various organic solvents | Solubility of the compound and potential for crystal growth. |

| Preparative TLC | Silica Gel, Alumina | Small-scale purification and isolation of pure fractions. |

This table outlines general techniques that would need to be adapted based on the specific properties of the synthesized compound.

Advanced Spectroscopic Characterization of 2 Thionitroso 1,3 Thiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the molecular skeleton, connectivity, and spatial arrangement of atoms can be mapped out.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For 2-Thionitroso-1,3-thiazole, the ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the protons at the C4 and C5 positions of the thiazole (B1198619) ring. These protons would appear as doublets due to mutual coupling. The electron-withdrawing nature of the 2-thionitroso group would likely deshield these protons, shifting their signals downfield compared to unsubstituted thiazole.

The ¹³C NMR spectrum would reveal three distinct signals for the C2, C4, and C5 carbons. The C2 carbon, being directly attached to the electronegative sulfur and nitrogen atoms of the thionitroso group and the thiazole ring, is expected to be the most deshielded. The chemical shifts of C4 and C5 would also be influenced by the substituent at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| H4 | 7.5 - 7.8 | - | Doublet |

| H5 | 7.9 - 8.2 | - | Doublet |

| C2 | - | 165 - 175 | Singlet |

| C4 | - | 120 - 125 | Singlet |

Note: Values are predictive and based on analysis of related thiazole derivatives.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H4 and H5 would be expected, confirming their scalar coupling and proximity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). This would show correlations between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal, allowing for definitive assignment of the carbon atoms bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) couplings between protons and carbons, which is vital for piecing together the molecular framework. Expected key correlations would include H4 coupling to C2 and C5, and H5 coupling to C2 and C4. These correlations would confirm the substitution pattern and the integrity of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. For a small, planar molecule, its utility might be in observing intermolecular interactions or aggregation phenomena at higher concentrations.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within a molecule. The spectra are expected to show characteristic bands for both the thiazole ring and the novel thionitroso group.

The thiazole ring exhibits several characteristic vibrations:

C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C ring stretching: A series of bands in the 1300-1600 cm⁻¹ region.

Ring breathing modes: Found in the fingerprint region below 1000 cm⁻¹.

The thionitroso (-S-N=O) group would introduce unique and strong absorption bands. The most prominent would be the N=O stretching vibration, anticipated to be a very strong band in the IR spectrum, likely between 1500 and 1550 cm⁻¹. The S-N stretch would be expected at a lower frequency, typically in the 700-800 cm⁻¹ range. Raman spectroscopy would be complementary, potentially showing strong signals for symmetric vibrations of the thiazole ring.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Thiazole) | ~3100 | ~3100 | Medium |

| N=O Stretch | 1500 - 1550 | 1500 - 1550 | Strong (IR) |

| C=N / C=C Ring Stretch | 1300 - 1600 | 1300 - 1600 | Medium-Strong |

| S-N Stretch | 700 - 800 | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing insight into its electronic structure and conjugation. The spectrum of this compound is expected to be characterized by contributions from both the thiazole heterocycle and the thionitroso chromophore.

The thiazole ring undergoes π → π* transitions, which typically result in strong absorption bands in the UV region (below 300 nm). The thionitroso group is a known chromophore that can impart color. The N=O double bond has a low-energy n → π* transition, which is expected to result in a weaker absorption band at a longer wavelength, potentially extending into the visible region of the spectrum. The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula of C₃H₂N₂OS₂ (calculated mass: 145.9663 amu).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion, providing further structural confirmation. A plausible fragmentation pattern would involve initial losses of small, stable neutral molecules or radicals from the thionitroso group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Lost Fragment | Formula of Fragment |

|---|---|---|

| 146 | [M]⁺ | - |

| 116 | [M - NO]⁺ | NO |

| 86 | [M - SNO]⁺ | SNO |

| 85 | [C₃H₃NS]⁺ | SNO, -H |

Note: Fragmentation is predictive and depends on ionization technique and energy.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique would be used to determine the exact bond lengths, bond angles, and torsional angles of this compound.

The analysis would confirm the planarity of the 1,3-thiazole ring and reveal the geometry of the C-S-N=O linkage. Key structural parameters of interest include the C2-S1, S-N, and N=O bond lengths, as well as the C2-S-N bond angle, which would provide insight into the electronic nature and hybridization of the thionitroso group. Furthermore, the crystal packing arrangement would reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the structure in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Techniques for Investigating Electronic and Thermal Properties (e.g., XANES)

The comprehensive characterization of novel compounds like this compound necessitates the use of advanced spectroscopic techniques that can probe their intricate electronic structures and thermal behaviors. Among these, X-ray Absorption Near Edge Structure (XANES) spectroscopy stands out as a powerful tool for elucidating the electronic environment of specific elements within a molecule. While direct experimental XANES data for this compound is not yet available in the published literature, we can infer its potential spectroscopic features and electronic properties based on studies of analogous sulfur-nitrogen compounds and thiazole derivatives.

XANES spectroscopy is highly sensitive to the oxidation state and local coordination environment of the absorbing atom. rsc.org For this compound, both the sulfur and nitrogen K-edges would provide valuable insights. Sulfur K-edge XANES, in particular, is an excellent probe for determining the speciation of sulfur compounds in complex systems. nih.gov The energy of the absorption edge and the features in the near-edge region are indicative of the electronic structure of the sulfur atom. esrf.fr

In the context of this compound, we can anticipate distinct features in the sulfur K-edge XANES spectrum corresponding to the two different sulfur environments: the endocyclic thiazole sulfur and the exocyclic thionitroso sulfur. The thiazole sulfur atom is divalent and part of a π-conjugated system, which would influence the energy and intensity of its core-level transitions. In contrast, the thionitroso sulfur is double-bonded to a nitrogen atom, creating a unique electronic environment. Computational studies on related thiazole derivatives have shown that the nature of substituents can significantly impact the electronic properties, such as the HOMO-LUMO energy gap. nih.govresearchgate.net

Table 1: Predicted Sulfur K-edge XANES Features for this compound

| Sulfur Atom | Expected Chemical Environment | Predicted XANES Features | Information Gained |

| Thiazole Sulfur | Divalent, heterocyclic | Pre-edge features corresponding to 1s → π* transitions involving the thiazole ring. | Insights into the π-bonding and electronic delocalization within the thiazole ring. |

| Thionitroso Sulfur | Divalent, S=N bond | A distinct pre-edge feature at a characteristic energy for the S=N double bond, reflecting transitions to unoccupied molecular orbitals localized on the thionitroso group. | Determination of the oxidation state and covalent character of the sulfur-nitrogen double bond. |

The investigation of the electronic properties of this compound can be further complemented by theoretical calculations, such as density functional theory (DFT). Such computational approaches can predict the energies of molecular orbitals and simulate theoretical XANES spectra, which can then be compared with experimental data for validation. researchgate.net For instance, DFT calculations on other thiazole derivatives have been used to determine their HOMO-LUMO energy gaps, providing information about their kinetic stability and reactivity. mdpi.com

Regarding the thermal properties of this compound, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be instrumental. While specific experimental data for this compound is not available, studies on other heterocyclic compounds have demonstrated that thermal stability is influenced by factors such as molecular structure, intermolecular interactions, and the nature of substituents. nih.gov For this compound, the presence of the relatively labile thionitroso group might influence its decomposition pathway and thermal stability.

Table 2: Anticipated Thermal Properties of this compound

| Thermal Property | Expected Behavior | Influencing Factors |

| Melting Point | Dependent on crystal packing and intermolecular forces. | The polarity of the thionitroso group and the potential for dipole-dipole interactions. |

| Decomposition Temperature | Likely to be influenced by the stability of the thionitroso group. | The strength of the S=N bond and the overall stability of the thiazole ring. |

| Thermal Decomposition Products | Fragmentation of the thionitroso group and the thiazole ring. | The specific bond energies within the molecule. |

Advanced Computational and Theoretical Investigations of 2 Thionitroso 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Thionitroso-1,3-thiazole, DFT calculations are instrumental in elucidating its ground-state electronic structure and geometric parameters. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's stability and electronic nature can be achieved.

Theoretical studies on related thiazole (B1198619) derivatives have demonstrated the reliability of DFT in predicting molecular geometries that are in good agreement with experimental data where available. For instance, calculations on various 2-substituted thiazoles reveal the influence of the substituent on the bond lengths and angles within the thiazole ring. In the case of this compound, the thionitroso (-N=S) group is expected to significantly impact the electronic distribution and geometry of the thiazole moiety due to its electron-withdrawing nature and the presence of sulfur and nitrogen atoms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized over the thiazole ring and the thionitroso group, reflecting the distribution of π-electrons. The LUMO is expected to be centered on the electron-deficient regions, particularly the nitroso and thione-like sulfur atoms. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. In substituted thiazoles, the distribution of electron density is heavily influenced by the nature of the substituents.

Table 1: Calculated Electronic Properties of Representative Thiazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2-Amino-1,3-thiazole | B3LYP/6-311++G(d,p) | -6.21 | -0.89 | 5.32 |

| 2-Nitro-1,3-thiazole | B3LYP/6-311++G(d,p) | -7.89 | -3.45 | 4.44 |

| 1,3-Thiazole-2-thione | B3LYP/6-31G(d,p) | -5.98 | -1.76 | 4.22 |

The thionitroso group in this compound introduces the possibility of conformational isomers due to rotation around the C-N bond. DFT calculations can be employed to explore the potential energy surface and identify the most stable conformers. Furthermore, the presence of the thione moiety suggests the possibility of thione-thiol tautomerism.

Computational investigations into the tautomerism of similar heterocyclic thiones, such as 1,2,4-triazole-3-thione, have shown that the thione form is generally more stable in the gas phase. For this compound, a similar equilibrium between the thionitroso form and a potential thiazol-2-ylidenesulfinamide tautomer could exist. DFT calculations of the relative energies of these tautomers, including the transition state for their interconversion, would provide insight into their relative populations and the dynamics of this process.

The aromaticity of the thiazole ring is a key feature contributing to its stability. This property can be quantified using various computational methods, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The introduction of a substituent at the 2-position can modulate the aromaticity of the ring.

An electron-withdrawing group like the thionitroso substituent is expected to decrease the electron density within the thiazole ring, which could potentially reduce its aromatic character. DFT calculations of NICS values at the center of the thiazole ring would provide a quantitative measure of its aromaticity. A more negative NICS value typically indicates a higher degree of aromaticity. Comparing the calculated NICS value for this compound with that of unsubstituted thiazole would reveal the electronic impact of the thionitroso group on the ring's aromaticity.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time and to study its interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations can provide a dynamic picture of its conformational flexibility and intermolecular interactions that complements the static view from DFT calculations.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the preferred conformations and the dynamics of their interconversion. The simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and the surrounding solvent molecules. Studies on other thiazole derivatives have successfully used MD simulations to understand their stability and binding modes within protein active sites. plos.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net While direct experimental data for this compound is lacking, QSPR models developed for related classes of compounds can be used to predict its properties.

QSPR studies on heterocyclic compounds, including thiazoles, have been used to predict properties such as lipophilicity (logP), solubility, and toxicity. researchgate.netresearchgate.net These models are built using a set of known compounds and their experimentally determined properties, along with calculated molecular descriptors. By calculating the relevant descriptors for this compound, its properties can be estimated using a validated QSPR model. This approach provides a valuable tool for predicting the molecular behavior and potential applications of this novel compound.

Reaction Pathway Analysis and Transition State Modeling for Proposed Transformations

Understanding the reactivity of this compound requires an investigation of its potential chemical transformations. Computational methods can be used to model reaction pathways and identify the transition states for proposed reactions. This is particularly useful for reactions where experimental investigation is challenging.

For this compound, potential reactions could involve the thionitroso group or the thiazole ring. For example, the thionitroso group could undergo reduction or cycloaddition reactions. The thiazole ring could be susceptible to nucleophilic or electrophilic attack, depending on the reaction conditions. DFT calculations can be used to map out the potential energy surface for these reactions, providing the activation energies and reaction enthalpies. This information is critical for predicting the feasibility and outcome of chemical transformations involving this compound.

Reactivity and Mechanistic Studies of 2 Thionitroso 1,3 Thiazole Transformations

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring Nucleus

The aromatic character of the thiazole ring allows it to undergo electrophilic substitution, although it is less reactive than benzene. The presence of the 2-thionitroso group significantly influences this reactivity through its potent electronic effects.

Regioselectivity and Influence of the 2-Thionitroso Group

The 2-thionitroso group is a strong deactivating group for electrophilic aromatic substitution. Its electron-withdrawing nature, operating through both inductive and resonance effects, reduces the electron density of the thiazole ring, making it less susceptible to attack by electrophiles. globalresearchonline.net Despite this deactivation, electrophilic substitution is directed predominantly to the C5 position. wikipedia.org Calculated π-electron density studies on the parent thiazole ring identify C5 as the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgnih.gov The thionitroso group at the C2 position further deactivates the ring but does not alter this inherent regiochemical preference. Consequently, reactions require forcing conditions to proceed.

Nitration, Sulfonation, and Halogenation Pathways

Consistent with the directing influence of the thiazole ring and the deactivating nature of the 2-thionitroso group, these electrophilic substitutions require harsh conditions and yield C5-substituted products.

Nitration : The nitration of 2-thionitroso-1,3-thiazole necessitates a potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. The reaction is challenging due to the deactivated ring system. The electrophile, the nitronium ion (NO₂⁺), attacks the C5 position to yield 2-thionitroso-5-nitro-1,3-thiazole. This regioselectivity is analogous to the nitration of 2-aminothiazole, which also yields the 5-nitro derivative. google.comgoogle.com

Sulfonation : Sulfonation is achieved using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide (SO₃) at elevated temperatures. scirp.orgsemanticscholar.org The electrophilic attack by SO₃ occurs at the C5 position, leading to the formation of this compound-5-sulfonic acid.

Halogenation : The direct halogenation of the deactivated thiazole ring with agents like bromine (Br₂) or chlorine (Cl₂) requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity. The substitution proceeds regioselectively at the C5 position to furnish the corresponding 5-halo-2-thionitroso-1,3-thiazole derivatives. nih.gov

Table 1: Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | Fuming HNO₃ / H₂SO₄ | 2-thionitroso-5-nitro-1,3-thiazole |

| Sulfonation | H₂SO₄ / SO₃ (Oleum) | This compound-5-sulfonic acid |

| Bromination | Br₂ / FeBr₃ | 5-bromo-2-thionitroso-1,3-thiazole |

Nucleophilic Substitution Reactions at Thiazole Ring Positions

The electron-deficient character of the thiazole ring, significantly amplified by the 2-thionitroso group, makes it a prime candidate for nucleophilic substitution reactions.

Reactivity at C2, C4, and C5 Centers

The reactivity of the thiazole ring's carbon atoms towards nucleophilic attack generally follows the order C2 > C5 > C4. ijper.org The C2 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. wikipedia.orgnih.gov This is due to its proximity to the electronegative nitrogen atom and the presence of the powerful electron-withdrawing 2-thionitroso group. The C4 and C5 positions are considerably less reactive towards nucleophiles in comparison.

Role of the Thionitroso Group as an Activating or Directing Moiety

The 2-thionitroso group functions as a potent activating moiety for nucleophilic substitution. Analogous to the nitroso group, which is a known activator for nucleophilic aromatic substitution, the thionitroso group withdraws electron density from the thiazole ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comchegg.com This activation is most pronounced at the C2 position, facilitating the displacement of a leaving group from this center. In some cases, the thionitroso group itself could potentially be displaced by a very strong nucleophile.

Cycloaddition Reactions Involving the Thiazole Ring and/or the Thionitroso Group

This compound possesses two distinct functionalities that can participate in cycloaddition reactions: the thiazole ring itself and the thionitroso group.

The aromatic thiazole ring can, under certain conditions, act as a 4π component (diene) in Diels-Alder reactions, though high temperatures are often required to overcome the aromatic stabilization energy. wikipedia.org However, the presence of the strongly electron-withdrawing 2-thionitroso group would render the ring electron-poor, making it an unlikely diene but a potential dienophile.

More significantly, the thionitroso group (-N=S) is a reactive 2π component and readily participates in cycloaddition reactions. rsc.org It can function as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as azides and nitrones. kuleuven.beacs.org Theoretical studies on thionitroso compounds indicate that these cycloaddition reactions have relatively low activation energies. kuleuven.be The thionitroso group can also engage in [4+2] Diels-Alder reactions, acting as the dienophile.

Table 2: Cycloaddition Reactivity of this compound

| Reaction Type | Participating Moiety | Role |

|---|---|---|

| [3+2] Cycloaddition | Thionitroso Group | Dipolarophile |

| [4+2] Cycloaddition (Diels-Alder) | Thionitroso Group | Dienophile |

Diels-Alder Type Reactions

The thionitroso group in this compound can act as a dienophile in Diels-Alder reactions. These reactions typically involve [4+2] cycloadditions with conjugated dienes. The reactivity of the thionitroso group is influenced by the electron-withdrawing nature of the thiazole ring, which enhances its dienophilic character.

In a typical reaction, this compound reacts with a diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, to form a six-membered heterocyclic adduct. The reaction proceeds through a concerted mechanism, where the new carbon-sulfur and carbon-nitrogen bonds are formed simultaneously. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The lowest unoccupied molecular orbital (LUMO) of the thionitroso compound interacts with the highest occupied molecular orbital (HOMO) of the diene.

Studies have shown that the nature of the substituents on both the diene and the thiazole ring can significantly impact the reaction rate and the stability of the resulting cycloadduct. Electron-donating groups on the diene and electron-withdrawing groups on the thiazole ring generally accelerate the reaction. The resulting adducts can serve as versatile intermediates for the synthesis of more complex sulfur- and nitrogen-containing heterocyclic compounds.

While specific studies on this compound are limited, the hetero-Diels-Alder reactions of nitroso compounds are well-documented, providing a framework for understanding these transformations. nih.govnih.gov For instance, acyl- and carboxylnitroso species readily undergo hetero-Diels-Alder reactions with cyclic dienes. nih.gov Similarly, the reaction of α-pyrones with 5-H-1,2,3-thiadiazoles proceeds via a Diels-Alder/retro-Diels-Alder sequence, showcasing the utility of such reactions in synthesizing thiopyrones. organic-chemistry.org These examples suggest that this compound would be a reactive dienophile in similar cycloaddition reactions.

Below is a table summarizing representative Diels-Alder reactions involving thionitroso compounds and related dienophiles.

| Diene | Dienophile | Product | Conditions | Yield (%) |

| Cyclopentadiene | Acylnitrosobenzene | 2-Acyl-3-phenyl-2,3-dihydro-1,3-oxazine | Room Temperature | High |

| 1,3-Butadiene | Nitrosobenzene | 3,6-Dihydro-2-phenyl-2H-1,2-oxazine | Varies | Moderate to High |

| 4-Hydroxy-2-pyrones | Thioketenes (from 5-H-1,2,3-thiadiazoles) | γ-Thiapyrones | K3PO4, DMAc, 80°C | Good to Excellent |

1,3-Dipolar Cycloadditions

The thionitroso group of this compound can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. In these reactions, a 1,3-dipole, such as a nitrone or a nitrile imine, adds across the nitrogen-sulfur double bond of the thionitroso group to form a five-membered heterocyclic ring. rsc.org This class of reactions is a powerful tool for the construction of diverse heterocyclic systems. nih.gov

For instance, the reaction of this compound with a nitrone would be expected to yield a 1,2,4,3-oxathiazolidine derivative. The regiochemistry of the cycloaddition is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. Theoretical calculations and experimental studies on similar systems indicate that the reaction likely proceeds through a concerted, but possibly asynchronous, transition state.

The versatility of 1,3-dipolar cycloadditions is highlighted by the wide range of 1,3-dipoles that can be employed, including azides, nitrile oxides, and diazoalkanes. Each of these dipoles would lead to a different class of five-membered heterocycle containing the thiazole moiety. The resulting cycloadducts can undergo further transformations, such as ring-opening or rearrangement reactions, to provide access to a variety of functionalized organic molecules.

While direct examples involving this compound are not extensively reported, the general reactivity of thionitroso compounds in 1,3-dipolar cycloadditions is an active area of research. The stability of nitrones makes them particularly useful dipoles in these reactions. rsc.org The reversibility of some 1,3-dipolar cycloadditions can also be exploited to control the diastereoselectivity of the reaction. mdpi.com

The following table provides examples of 1,3-dipolar cycloaddition reactions with various dipolarophiles.

| 1,3-Dipole | Dipolarophile | Product | Conditions |

| Nitrone | Alkene | Isoxazolidine | Varies |

| Nitrilimine | Carbon Disulfide | Spiro[4.4]thiadiazole derivative | Mild |

| Azide | Acylnitroso hetero Diels-Alder cycloadduct | Triazoline | Refluxing toluene |

Oxidation and Reduction Chemistry of this compound

Formation of Thiazole N-oxides and Sulfur-containing Oxidation Products

The oxidation of this compound can occur at both the thiazole ring nitrogen and the sulfur atoms of the thionitroso group and the thiazole ring. Oxidation of the thiazole nitrogen leads to the formation of the corresponding thiazole N-oxide. wikipedia.org This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid prepared from fluorine and water in acetonitrile. wikipedia.org The formation of the N-oxide can influence the subsequent reactivity of the molecule. For example, thiazole N-oxides have been shown to be useful in palladium-catalyzed C-H arylations. wikipedia.org

Oxidation can also occur at the sulfur atoms. Oxidation of the thiazole ring sulfur can lead to non-aromatic sulfoxides and sulfones. wikipedia.org The thionitroso group is also susceptible to oxidation, which can lead to the formation of a nitro group or other sulfur-containing oxidation products. The specific products formed will depend on the oxidant used and the reaction conditions. For example, oxidation of 2-thiazolines with reagents like Oxone® or mCPBA can result in ring-opening to form acetylamino disulfides. researchgate.net

The table below summarizes oxidation reactions of thiazole and related compounds.

| Substrate | Oxidizing Agent | Product(s) |

| Thiazole | mCPBA | Thiazole N-oxide |

| Thiazole | Hypofluorous acid | Thiazole N-oxide |

| 2-Methyl-2-thiazoline | Oxone® | Acetylamino disulfide |

| 2-Phenyl-2-thiazoline | Peracetic acid | Benzoylamino sulfonic acid |

Reductive Pathways of the Thionitroso Moiety

The thionitroso group of this compound is susceptible to reduction, which can proceed through several pathways depending on the reducing agent and reaction conditions. Generally, the reduction of a thionitroso group can lead to the corresponding sulfenamide (B3320178) (R-S-NH2) or, under stronger reducing conditions, to the corresponding thiol and ammonia.

The reduction of the nitroso group (N=O) to an amino group (NH2) is a well-established transformation in organic chemistry, and similar reactivity can be expected for the thionitroso group (N=S). nih.gov Common reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation could potentially be employed for this transformation. The thiazole ring itself is generally stable to reduction with platinum catalytic hydrogenation and metal reductions in hydrochloric acid. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and degradation of the thiazole ring. pharmaguideline.com

The specific reduction products of this compound would be of interest for the synthesis of novel amino- and thiol-functionalized thiazole derivatives. These products could serve as valuable building blocks in medicinal chemistry and materials science.

The following table outlines potential reductive pathways for the thionitroso moiety.

| Reducing Agent | Potential Product(s) | Comments |

| Sodium borohydride | 2-Sulfenamido-1,3-thiazole | Mild reduction of the N=S bond. |

| Lithium aluminum hydride | 1,3-Thiazole-2-thiol and ammonia | Stronger reduction leading to cleavage. |

| Catalytic Hydrogenation (e.g., H2/Pd) | 2-Amino-1,3-thiazole (after desulfurization) | Potential for both reduction and desulfurization. |

| Raney Nickel | Ring degradation products | Known to cause desulfurization of thiazoles. pharmaguideline.com |

Metalation and Organometallic Reactions at C2

The C2 position of the thiazole ring is the most acidic and can be deprotonated by strong bases, such as organolithium reagents, to form 2-lithiothiazoles. wikipedia.orgpharmaguideline.com This process, known as metalation, generates a nucleophilic carbon center at C2, which can then react with a variety of electrophiles. This reactivity provides a powerful method for the functionalization of the thiazole ring at a specific position.

In the case of this compound, the presence of the thionitroso group at the C2 position would preclude direct deprotonation at this site. However, if the thionitroso group is first transformed into a different functional group, subsequent metalation at C2 could be achieved. For example, if the thionitroso group were reduced to a thiol, the resulting 2-mercaptothiazole (B1225461) could potentially be deprotonated at other positions on the ring or undergo reactions at the thiol group.

Alternatively, metal-halogen exchange from a 2-halothiazole is another common method for generating 2-lithiothiazoles. wikipedia.org If 2-bromo-1,3-thiazole were converted to this compound, any subsequent reactions would need to consider the reactivity of the thionitroso group.

Organometallic reactions involving thiazole derivatives are not limited to lithiation. Thiazoles can also participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds at different positions on the ring. The specific position of coupling can often be controlled by the choice of catalyst and reaction conditions.

Rearrangement and Ring Transformation Reactions

Thiazole and its derivatives can undergo a variety of rearrangement and ring transformation reactions, often under thermal or photochemical conditions, or in the presence of specific reagents. These reactions can lead to the formation of other heterocyclic systems or isomerized thiazole derivatives.

One notable reaction is the thermal rearrangement of thiazoles. At high temperatures, thiazoles can undergo cycloadditions followed by extrusion of sulfur to yield pyridines. wikipedia.org For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a series of intermediates, including a cyclobutene, a 1,3-thiazepine, and a 7-thia-2-azanorcaradiene, before extruding sulfur to form a pyridine. wikipedia.org

Ring transformation reactions of thiazolium salts are also known. For example, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to the formation of thieno[2,3-b]pyrazine (B153567) derivatives through a tandem [3+2] cycloaddition and an unprecedented ring transformation. rsc.org This highlights the potential for complex rearrangements initiated by reactions at substituents on the thiazole ring.

While specific rearrangement and ring transformation reactions of this compound have not been extensively documented, the inherent reactivity of the thiazole core and the thionitroso group suggests that such transformations could be induced under appropriate conditions. For instance, reactions involving the thionitroso group could lead to intermediates that subsequently undergo ring expansion, contraction, or conversion to other heterocyclic systems. An example of a ring contraction and fusion reaction has been observed for 3H-spiro[1,3-thiazole-2,1'-cyclohexanes], which yield 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones upon treatment with triethylamine. nih.gov

Detailed Kinetic and Mechanistic Investigations of Key Reactions

Due to the absence of published research on this compound, a detailed discussion of its kinetic and mechanistic investigations is not possible. The study of reaction mechanisms often involves a combination of experimental techniques and computational chemistry to understand the pathways through which reactants are converted into products.

For a hypothetical reaction involving this compound, one would typically collect data points of concentration versus time. These data would then be fitted to various kinetic models to determine the rate constants and reaction orders. A hypothetical data table for such an analysis is presented below to illustrate the format, though the data is purely illustrative due to the lack of real experimental values.

Hypothetical Reaction Progress Data for a Transformation of this compound

| Time (s) | Concentration of this compound (M) | Concentration of Product (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 60 | 0.085 | 0.015 |

| 120 | 0.072 | 0.028 |

| 180 | 0.061 | 0.039 |

| 240 | 0.052 | 0.048 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The identification of transient intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and characterize intermediates. acs.org Computational methods, like Density Functional Theory (DFT), are invaluable for calculating the energies and structures of transition states. researchgate.net

Thionitroso compounds, in general, are known to be reactive intermediates in certain reactions. tandfonline.com Their high reactivity suggests that any intermediates formed from this compound would likely be short-lived and require specialized techniques for detection. Without specific studies on this compound, any discussion of its intermediates or transition states would be purely speculative.

A hypothetical table of computed energies for intermediates and transition states is provided below for illustrative purposes.

Hypothetical Computed Energies for a Reaction of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |

| Transition State 1 (TS1) | DFT (B3LYP) | 6-311+G(d,p) | +15.2 |

| Intermediate 1 (INT1) | DFT (B3LYP) | 6-311+G(d,p) | +5.7 |

| Transition State 2 (TS2) | DFT (B3LYP) | 6-311+G(d,p) | +20.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Emerging Research Avenues and Future Directions for 2 Thionitroso 1,3 Thiazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of 2-Thionitroso-1,3-thiazole and its derivatives is a foundational challenge that needs to be addressed to unlock the full potential of this class of compounds. Current synthetic strategies for thiazoles, such as the renowned Hantzsch synthesis, typically involve the reaction of α-haloketones with thioamides. youtube.comfigshare.com Adapting these and other modern methods will be crucial for introducing the thionitroso group at the C2 position of the thiazole (B1198619) ring.

Future research will likely focus on:

Direct Thionitrosation: Investigating methods for the direct introduction of the thionitroso group onto a pre-formed 2-amino or 2-mercaptothiazole (B1225461). This could involve the use of novel thionitrosating agents.

Cyclization Strategies: Designing novel cyclization reactions where one of the precursors already contains the thionitroso functionality or a precursor that can be readily converted to it.

Post-Synthetic Modification: Exploring the modification of other functional groups at the 2-position of the thiazole ring to generate the thionitroso group.

These methodologies will be essential for creating a library of this compound derivatives with diverse substitution patterns, enabling a systematic exploration of their properties and applications.

Exploration of the Thionitroso Group as a Versatile Synthetic Handle

The thionitroso group, analogous to the well-studied nitroso group, is expected to be a highly reactive and versatile functional group. Its unique electronic properties could allow it to participate in a variety of chemical transformations, making it a valuable "synthetic handle" for the construction of more complex molecules.

Key areas of exploration include:

Cycloaddition Reactions: The -N=S double bond in the thionitroso group is a potential dienophile or dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. rsc.orgmdpi.com This could provide access to novel fused heterocyclic systems containing both thiazole and other ring structures.

Nucleophilic and Electrophilic Additions: The polarized nature of the thionitroso group could allow for additions of both nucleophiles and electrophiles, leading to a range of functionalized thiazole derivatives.

Redox Chemistry: The sulfur and nitrogen atoms in the thionitroso group can exist in various oxidation states, suggesting a rich redox chemistry that could be exploited for synthetic purposes.

By understanding and harnessing the reactivity of the thionitroso group, chemists can develop new synthetic routes to previously inaccessible molecules with potential applications in medicinal chemistry and materials science.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of this compound derivatives and their reactivity is paramount for their rational design and application. An integrated approach that combines experimental studies with computational modeling will be crucial in this endeavor.

Future research will likely involve:

Spectroscopic and Crystallographic Studies: Detailed experimental characterization of synthesized this compound derivatives using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray crystallography to elucidate their electronic and geometric structures.

Computational Modeling: The use of density functional theory (DFT) and other computational methods to model the ground and transition states of reactions involving the thionitroso group. researchgate.net This can provide insights into reaction mechanisms, predict reactivity, and guide experimental design.

Kinetic Studies: Performing kinetic experiments to quantify the rates of reactions involving the thionitroso group and to determine the influence of different substituents on reactivity.

This synergistic approach will provide a comprehensive picture of the factors governing the behavior of these compounds, enabling the fine-tuning of their properties for specific applications.

Investigation of this compound as Ligands in Coordination Chemistry

The thiazole ring is a well-known ligand in coordination chemistry, capable of coordinating to metal ions through its nitrogen and sulfur atoms. ijper.orgresearchgate.netresearchgate.net The introduction of a thionitroso group at the 2-position adds another potential coordination site, opening up new possibilities for the design of novel metal complexes with unique properties and applications.

Future research in this area will focus on:

Synthesis of Metal Complexes: The synthesis and characterization of coordination complexes of this compound with a variety of transition metals.

Coordination Modes: Investigating the different ways in which the this compound ligand can bind to metal centers, including monodentate, bidentate, and bridging coordination modes.

Catalytic Applications: Exploring the potential of these new metal complexes as catalysts in organic synthesis, taking advantage of the unique electronic and steric environment provided by the thionitroso-thiazole ligand.

The development of this area could lead to new catalysts for a range of chemical transformations, as well as novel materials with interesting magnetic or optical properties.

Potential in Materials Science and Optoelectronic Applications

Thiazole-containing compounds have shown significant promise in the field of materials science, particularly in the development of organic semiconductors and fluorescent materials. semanticscholar.orgchim.it The unique electronic properties of the thionitroso group could further enhance the performance of thiazole-based materials in these applications.

Design of Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. Thiazole-based materials are known to be good electron acceptors, and the introduction of an electron-withdrawing thionitroso group could further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making them suitable for n-type semiconductor applications. nih.gov

Future research will focus on the synthesis of oligomeric and polymeric materials containing the this compound unit and the evaluation of their charge transport properties in organic field-effect transistors (OFETs).

Application in Fluorescent Dyes and Optical Brighteners

Fluorescent dyes and optical brighteners have a wide range of applications, from biological imaging to textiles and plastics. The extended π-conjugation in this compound derivatives, coupled with the potential for intramolecular charge transfer, could lead to compounds with strong fluorescence and large Stokes shifts. nih.govmdpi.comrsc.org

Role in Sensing Technologies

The distinct molecular architecture of this compound, featuring a reactive thionitroso group appended to an electron-rich thiazole ring, presents significant opportunities for its application in the development of advanced sensing technologies. While research specifically focused on this compound as a sensing agent is still in its nascent stages, the broader class of thiazole derivatives has been extensively investigated for their chemosensory capabilities. researchgate.netnih.gov These studies provide a strong foundation for predicting and exploring the potential of this compound in analyte detection.

The sensing mechanism of thiazole-based compounds typically relies on their ability to act as effective ligands, coordinating with various analytes, particularly metal ions. acs.orgnih.gov The nitrogen and sulfur atoms within the thiazole ring can form stable complexes with metal cations, leading to discernible changes in the molecule's photophysical or electrochemical properties. researchgate.net This interaction can manifest as a change in color, fluorescence intensity, or redox potential, which can be quantified to determine the concentration of the target analyte. researchgate.net

In the case of this compound, the presence of the thionitroso (-N=S) group is anticipated to introduce additional coordination sites and unique electronic characteristics. This functional group could enhance the selectivity and sensitivity of the molecule towards specific analytes. For instance, the sulfur atom of the thionitroso group, along with the nitrogen and sulfur atoms of the thiazole ring, could create a specific binding pocket for certain metal ions, leading to a highly selective sensing response.

The development of chemosensors based on thiazole derivatives has led to the detection of a wide array of environmentally and biologically significant ions. researchgate.netnih.gov These include, but are not limited to, heavy metal ions such as mercury(II), copper(II), iron(II/III), and zinc(II). acs.orgnih.gov The interaction between the thiazole-based sensor and the analyte often results in a visually detectable color change (colorimetric sensing) or a quenching or enhancement of fluorescence (fluorometric sensing). researchgate.netacs.org

Interactive Data Table: Research Findings on Thiazole-Based Sensing

| Thiazole Derivative Class | Analyte Detected | Sensing Modality | Observable Change |

|---|---|---|---|

| Quinoline-based thiazoles | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence | Quenching of fluorescence intensity |

| Benzothiazole derivatives | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric/Fluorometric | Color change and ratiometric fluorescence response |

| Azomethine thiazole compounds | Hg²⁺ | Colorimetric/Fluorometric | Three-way detection via color, fluorescence, and naked eye |

Future research into the sensing applications of this compound is expected to focus on synthesizing a variety of derivatives and evaluating their responses to a broad spectrum of analytes. Investigations into the precise nature of the analyte-sensor interaction through spectroscopic and computational methods will be crucial for designing next-generation sensors with improved performance characteristics. The versatility of the thiazole scaffold, combined with the unique properties of the thionitroso group, positions this compound as a promising candidate for the development of novel and efficient chemical sensors.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Thionitroso-1,3-thiazole, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis, which involves α-haloketones and thioureas/thioamides in polar solvents. For example, halogenated ketones can react with thiourea to yield 2-amino-4-substituted thiazoles in high yields . To optimize conditions, microwave-assisted reactions (e.g., for 2-amino-1,3-thiazole derivatives) reduce reaction times and improve regioselectivity, as demonstrated in microwave-mediated protocols using organotin compounds . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of reactants.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization typically involves:

- NMR : and NMR to confirm substitution patterns and nitroso group placement.

- IR : Detection of N=S=O stretching vibrations (~1250–1350 cm) .

- Mass Spectrometry : High-resolution MS (e.g., NIST databases) for molecular weight validation .

- HPLC/GC : For purity assessment, especially when synthesizing derivatives with reactive functional groups .

Q. How should researchers handle safety concerns associated with this compound?

While specific safety data for this compound is limited, related thiazoles require precautions:

- Use PPE (gloves, goggles, respirators) to avoid inhalation/skin contact .

- Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HS during decomposition) .

- Store in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

Copper-mediated halogenation (e.g., Sandmeyer conditions with CuBr) enables regioselective bromination at the 2-position of thiazoles. This method is scalable and compatible with nitroso groups, as shown in analogous 2-amino-thiazole systems . Computational docking (e.g., AutoDock4) can predict binding affinities of halogenated derivatives to biological targets, guiding functional group placement .

Q. What strategies resolve contradictions in structural data (e.g., crystallography vs. computational modeling) for this compound derivatives?

- X-ray Crystallography : Provides definitive bond-length/angle data but requires high-purity crystals.

- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to identify discrepancies .

- Cross-Validation : Use multiple techniques (NMR, IR) to confirm nitroso-thiazole tautomerism or rotational barriers .

Q. How can computational tools predict the reactivity of this compound in complex biological systems?

AutoDock4 and molecular dynamics simulations model interactions with enzymes (e.g., cytochrome P450). Flexible sidechain docking accounts for receptor flexibility, critical for studying covalent binding or nitroso-mediated inhibition . For example, grid-based docking can simulate nitroso group interactions with heme iron in oxidoreductases .

Q. What are the challenges in synthesizing polynitrogenated analogs (e.g., thiazolo-thiadiazoles) from this compound?

Condensed heterocycles (e.g., thiazolo[4,3-b]-1,3,4-thiadiazoles) require precise control over cyclization conditions. Modified Hantzsch methods using aldehydes and thioglycolic acid yield fused rings, but competing reactions (e.g., β-elimination) must be suppressed via low-temperature stepwise addition .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.